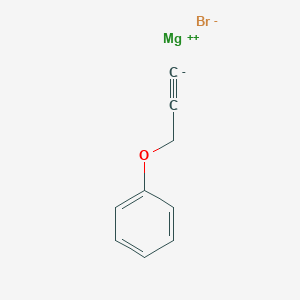

magnesium;prop-2-ynoxybenzene;bromide

Description

Properties

CAS No. |

63007-03-4 |

|---|---|

Molecular Formula |

C9H7BrMgO |

Molecular Weight |

235.36 g/mol |

IUPAC Name |

magnesium;prop-2-ynoxybenzene;bromide |

InChI |

InChI=1S/C9H7O.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h3-7H,8H2;1H;/q-1;;+2/p-1 |

InChI Key |

LGUXEKPCDLKLQR-UHFFFAOYSA-M |

Canonical SMILES |

[C-]#CCOC1=CC=CC=C1.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Phenols with Propargyl Bromide

The propargyl ether backbone is synthesized via an Sₙ2 reaction between phenols and propargyl bromide (HC≡C–CH₂Br). Potassium carbonate (K₂CO₃) in acetone facilitates deprotonation, forming a phenoxide ion that attacks propargyl bromide. Electron-withdrawing groups on the phenol enhance reaction efficiency by stabilizing the phenoxide intermediate.

- Reactants : 4-Bromophenol (0.535 mmol), propargyl bromide (1.2 eq), K₂CO₃ (2 eq).

- Conditions : Reflux in acetone (80°C, 5 hr).

- Workup : Extract with dichloromethane, dry over MgSO₄, purify via flash chromatography (hexane/ethyl acetate).

- Yield : 74–85% for substituted derivatives (Table 1).

Table 1: Optimization of Prop-2-Ynoxybenzene Synthesis

| Substrate | Base | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 4-Bromo-2-chlorophenol | K₂CO₃ | Acetone | 5 | 79 |

| 2-Bromo-4-methylphenol | K₂CO₃ | Acetone | 5 | 74 |

| 4-Nitrophenol | K₂CO₃ | DMF | 16 | 53 |

Alternative Halogenation Strategies

Bromination of pre-formed propargyl ethers using N-bromosuccinimide (NBS) or HBr/AcOH introduces bromide substituents. For example, 1-(prop-2-ynyloxy)naphthalene treated with HBr at 0°C yields the corresponding bromide in 68% yield.

Grignard Reagent Formation

Direct Metallation of Bromoprop-2-Ynoxybenzene

Magnesium insertion into the C–Br bond of bromoprop-2-ynoxybenzene follows classical Grignard protocols. Anhydrous tetrahydrofuran (THF) or diethyl ether coordinates Mg²⁺, stabilizing the organometallic intermediate.

- Reactants : Bromoprop-2-ynoxybenzene (1 eq), magnesium turnings (1.1 eq).

- Conditions : Stir in THF under N₂, initiate with iodine (0.1 eq) at 25°C.

- Monitoring : Exothermic reaction (reflux without external heating).

- Yield : 70–90% (by titration).

Critical Factors :

Transmetallation Approaches

Pre-formed phenylmagnesium bromide (PhMgBr) reacts with prop-2-ynoxybenzene derivatives in a ligand-exchange process. This method avoids handling volatile propargyl bromide directly.

- Step 1 : Synthesize PhMgBr from bromobenzene (1 eq) and Mg (1 eq) in THF.

- Step 2 : Add prop-2-ynoxybenzene (1 eq) at −10°C, stir for 2 hr.

- Isolation : Quench with saturated NH₄Cl, extract with ether.

- Yield : 65–78%.

Characterization and Stability

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

Magnesium;prop-2-ynoxybenzene;bromide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Bases: Potassium carbonate (K₂CO₃) is commonly used as a base in the synthesis of this compound.

Solvents: Acetone is often used as a solvent due to its ability to provide good solvation for S_N2 reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives.

Scientific Research Applications

There appears to be limited information available specifically on the applications of the compound "magnesium;prop-2-ynoxybenzene;bromide" (CID 71373513) . The available data primarily focuses on its chemical properties and synthesis rather than specific applications .

Chemical Information

- Formula: C9H7BrMgO

- Molecular Weight: It has a molecular weight of 226.34 g/mol .

- Computed Descriptors:

Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

A convenient method for synthesizing (prop-2-ynyloxy)benzene derivatives involves reacting substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 and acetone . This method generally yields good results (53–85%) .

- Electron-withdrawing groups favor the formation of a stable phenoxide ion, which in turn promotes product formation. Conversely, electron-donating groups do not favor the reaction .

- Phenol derivatives tend to produce better yields compared to aniline derivatives .

- Aprotic polar solvents like acetone provide the best solvation for SN2 type reactions . K2CO3 has been found to be effective for the synthesis .

Potential Applications

Though specific applications for "this compound" are not detailed in the search results, the related compound (prop-2-ynyloxy)benzene has several applications :

- Triazole Intermediate: It is used as an intermediate in triazole synthesis .

- Polymeric Compounds: It can serve as a monomer for various polymeric compounds due to its thermal reactivity as an end-capping agent . The terminal alkyne group facilitates polymerization under mild conditions .

- Medicinal Chemistry: (Prop-2-ynyloxy)benzene structures are found in compounds with medicinal importance, particularly those with antimicrobial properties .

Mechanism of Action

The mechanism of action of magnesium;prop-2-ynoxybenzene;bromide involves its interaction with specific molecular targets. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, while its antiurease activity is due to its interaction with the urease enzyme .

Comparison with Similar Compounds

Structural and Reactivity Comparison

Key Findings :

- In contrast, 4-methoxyphenylmagnesium bromide exhibits lower reactivity due to electron-donating methoxy groups, which stabilize the intermediate .

Catalytic Performance

Magnesium-based catalysts, such as the TSP-Mg-imi polymer (), demonstrate synergistic effects between magnesium and bromide ions.

Key Insight: The TSP-Mg-imi polymer outperforms monomeric Grignard reagents in catalytic cycles due to its high surface area and Mg-Br synergy, but Grignard reagents remain indispensable for stoichiometric C-C bond formation .

Physical and Electrochemical Properties

Magnesium bromide (MgBr₂) itself has well-characterized properties (–21):

- Ionic Conductivity : 10⁻² S/cm in DMSO at room temperature .

- Thermodynamics : ΔfH°(gas) = -302.92 kJ/mol; S°(gas) = 301.03 J/mol·K .

For organomagnesium compounds:

Q & A

Q. What are the established synthetic routes for preparing prop-2-ynoxybenzene derivatives?

Prop-2-ynoxybenzene derivatives are typically synthesized via nucleophilic substitution reactions between phenolic compounds and propargyl bromide. A common method involves reacting phenols with propargyl bromide in the presence of a base (e.g., potassium carbonate) under reflux conditions in anhydrous acetone or dimethylformamide (DMF). Optimization studies suggest that maintaining a 1:1.2 molar ratio of phenol to propargyl bromide and a reaction temperature of 60–80°C maximizes yield (typically 70–85%) while minimizing side reactions .

Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | Anhydrous acetone or DMF |

| Base | K₂CO₃ |

| Temperature | 60–80°C |

| Reaction Time | 6–12 hours |

Q. What safety protocols are essential when handling magnesium bromide in laboratory settings?

Magnesium bromide poses acute toxicity (oral, dermal) and respiratory irritation risks. Critical precautions include:

- Engineering Controls : Use fume hoods to avoid dust/aerosol inhalation.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved safety goggles.

- Emergency Measures : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and administer oxygen if needed.

- Storage : Keep in airtight containers in dry, cool environments to prevent hygroscopic degradation .

Q. How is the Lewis structure of magnesium bromide validated, and what are its ionic properties?

Magnesium bromide (MgBr₂) adopts an ionic lattice structure where Mg²⁺ ions are coordinated by two Br⁻ ions. The Lewis structure is confirmed via X-ray crystallography and vibrational spectroscopy, showing Mg²⁺ loses two electrons to achieve a +2 charge, while each Br⁻ gains one electron. Computational studies (e.g., DFT calculations) corroborate its ionic character and bond dissociation energies (~260 kJ/mol for Mg–Br) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products in prop-2-ynoxybenzene synthesis?

By-product formation (e.g., dimerization of propargyl bromide) is mitigated by:

- Stoichiometric Control : Limiting excess propargyl bromide to ≤1.2 equivalents.

- Solvent Polarity : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalytic Additives : Introducing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound with >95% purity .

Q. What mechanisms underlie the role of magnesium bromide in Grignard reagent formation, and how can low yields be addressed?

Magnesium bromide facilitates Grignard reagent synthesis by polarizing the C–Br bond in organobromides, enhancing Mg insertion. Low yields (<50%) often arise from:

- Moisture Contamination : Trace water hydrolyzes the Grignard reagent; rigorously dry solvents and apparatus.

- Oxidative Side Reactions : Conduct reactions under inert gas (N₂/Ar) to prevent Mg oxidation.

- Substrate Impurities : Pre-purify organobromides via distillation or recrystallization. Kinetic studies recommend slow addition of the organobromide to activated Mg turnings at 40–60°C .

Q. How should researchers resolve contradictions in reported melting points for magnesium bromide hydrates?

Discrepancies in melting points (e.g., MgBr₂·6H₂O reported as 165–172°C vs. 158–162°C) stem from varying hydration states and impurities. Methodological solutions include:

- Thermogravimetric Analysis (TGA) : Confirm hydrate composition.

- Differential Scanning Calorimetry (DSC) : Measure precise phase transitions.

- Recrystallization : Purify samples from ethanol/water mixtures to remove hygroscopic contaminants .

Methodological Guidance

Q. What analytical techniques are most effective for characterizing magnesium bromide intermediates?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies organic ligands in Grignard adducts.

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies Mg²⁺ concentration.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects Br⁻ vibrational modes (~250 cm⁻¹). Cross-validate results with X-ray diffraction for structural confirmation .

Q. How can researchers design experiments to compare the reactivity of prop-2-ynoxybenzene with other propargyl ethers?

- Competitive Reactivity Assays : React equimolar mixtures of prop-2-ynoxybenzene and analogs (e.g., prop-2-ynoxynaphthalene) with a common electrophile (e.g., methyl iodide).

- Kinetic Monitoring : Use GC-MS or HPLC to track consumption rates.

- Computational Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.